molecular formula C12H17BFNO4S B7451401 2-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide

2-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide

Cat. No.: B7451401
M. Wt: 301.15 g/mol
InChI Key: BETJONSUJDXRHF-UHFFFAOYSA-N
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Description

2-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide is a compound that features a fluorine atom, a boronic ester group, and a sulfonamide group attached to a benzene ring. This compound is significant in organic synthesis due to its unique structure, which allows it to participate in various chemical reactions, particularly in the field of medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Boronic Ester: The initial step involves the reaction of a fluorinated benzene derivative with a boronic acid or boronic ester under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate.

    Introduction of the Sulfonamide Group: The next step involves the introduction of the sulfonamide group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate product with a sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification steps are streamlined using techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: The boronic ester group makes it a suitable candidate for Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl halides.

    Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions, altering its oxidation state and reactivity.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate and triethylamine, used to deprotonate intermediates and drive reactions forward.

    Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with an aryl halide would yield a biaryl compound.

Scientific Research Applications

2-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Material Science: The compound is utilized in the development of advanced materials, including polymers and electronic materials.

    Biological Studies: It serves as a probe in biological assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. The sulfonamide group can interact with proteins and enzymes, affecting their function and activity. The fluorine atom enhances the compound’s stability and bioavailability by increasing its lipophilicity and resistance to metabolic degradation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide
  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • (2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone

Uniqueness

2-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide is unique due to the specific positioning of the fluorine, boronic ester, and sulfonamide groups on the benzene ring. This unique arrangement imparts distinct reactivity and properties, making it valuable in various chemical and biological applications.

Properties

IUPAC Name

2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BFNO4S/c1-11(2)12(3,4)19-13(18-11)8-6-5-7-9(10(8)14)20(15,16)17/h5-7H,1-4H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETJONSUJDXRHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)S(=O)(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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